![molecular formula C13H14F3NO2 B12545884 Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-39-1](/img/structure/B12545884.png)
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-propenyl group attached to the nitrogen atom of the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 1-(trifluoromethyl)-2-propenyl chloride.
Formation of Intermediate: The 4-methoxyaniline undergoes a reaction with acetic anhydride to form N-(4-methoxyphenyl)acetamide.
Final Product Formation: The intermediate N-(4-methoxyphenyl)acetamide is then reacted with 1-(trifluoromethyl)-2-propenyl chloride in the presence of a base such as potassium carbonate to yield Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-methyl-: Similar structure but lacks the trifluoromethyl-propenyl group.
Acetamide, N-(4-methoxyphenyl)-N-ethyl-: Similar structure but has an ethyl group instead of the trifluoromethyl-propenyl group.
Uniqueness
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- is unique due to the presence of the trifluoromethyl-propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
832722-39-1 |
|---|---|
分子式 |
C13H14F3NO2 |
分子量 |
273.25 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO2/c1-4-12(13(14,15)16)17(9(2)18)10-5-7-11(19-3)8-6-10/h4-8,12H,1H2,2-3H3 |
InChIキー |
CNSBLHOFNLLXHV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)C(C=C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
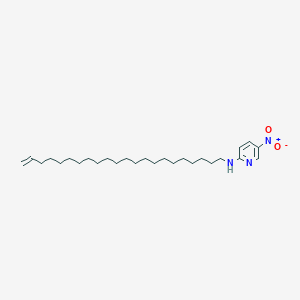
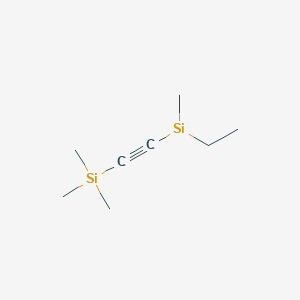
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
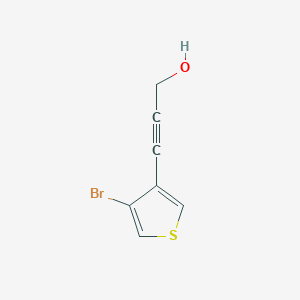
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
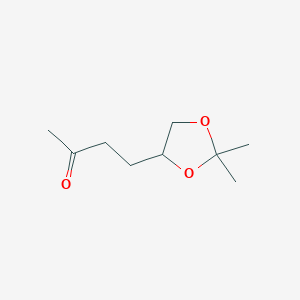
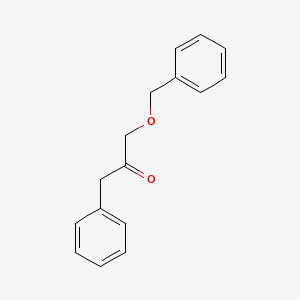
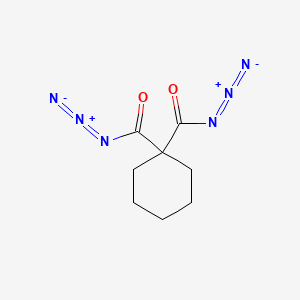
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)


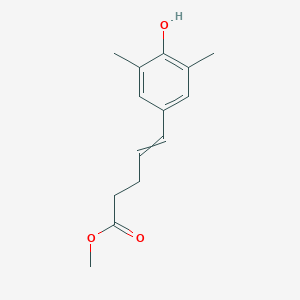
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
